An In-depth Technical Guide to 1-Methylquinoxalin-2-one: Core Properties and Scientific Applications
An In-depth Technical Guide to 1-Methylquinoxalin-2-one: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylquinoxalin-2-one is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 1-Methylquinoxalin-2-one. It details experimental protocols for its synthesis and analysis, summarizes key spectroscopic data, and explores its reactivity. Furthermore, this document discusses the known biological activities and potential signaling pathway interactions of 1-Methylquinoxalin-2-one and its derivatives, highlighting its importance as a building block in the development of novel therapeutic agents and functional materials.
Core Properties of 1-Methylquinoxalin-2-one
1-Methylquinoxalin-2-one, also known by its IUPAC name 1-methylquinoxalin-2(1H)-one, is a pale yellow solid at room temperature.[1] Its fundamental properties are summarized in the tables below.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 6479-18-1 | [1][2] |
| IUPAC Name | 1-methylquinoxalin-2(1H)-one | [3] |
| Appearance | Pale yellow solid | [1] |
| Melting Point | 119-123 °C (Predicted) | [1] |
| Boiling Point | 296.8 °C (Predicted) | [1] |
| Purity | Typically available at 97-98% | [2][4] |
| Storage | Sealed in a dry place at room temperature | [3] |
Spectroscopic Data
The structural elucidation of 1-Methylquinoxalin-2-one is supported by various spectroscopic techniques.
| Spectroscopy | Key Data | Reference(s) |
| ¹H NMR | Spectral data available, but specific chemical shifts and coupling constants require direct consultation of spectral databases. | [5] |
| ¹³C NMR | Spectral data available, but specific chemical shifts require direct consultation of spectral databases. | [6] |
| Infrared (IR) | Spectral data available, but specific peak assignments require direct consultation of spectral databases. | [7] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) expected at m/z = 160. Fragmentation pattern would likely involve the loss of CO (m/z = 28) and other characteristic fragments. | [8] |
Synthesis and Reactivity
The synthesis of quinoxalin-2(1H)-ones can be achieved through the cyclization of N-protected o-phenylenediamines with α-ketoesters.[9][10] A general protocol is described below.
General Experimental Protocol for Synthesis of Quinoxalin-2(1H)-ones
A mixture of an N-protected o-phenylenediamine (0.6 mmol), an α-ketoester (0.6 mmol), and trifluoroacetic acid (CF₃COOH) (0.6 mmol) in acetonitrile (MeCN) (2.0 mL) is stirred in an open flask at room temperature.[9][10] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified using standard techniques such as column chromatography. For the synthesis of 1-Methylquinoxalin-2-one, N-methyl-o-phenylenediamine would be the appropriate starting material.
Reactivity
1-Methylquinoxalin-2-one exhibits reactivity at the C3 position, making it a valuable scaffold for the synthesis of a diverse range of derivatives. The quinoxalin-2(1H)-one core can undergo various C-H functionalization reactions, including arylation, alkylation, and amination, often facilitated by photocatalysis.[11][12][13]
Biological Activity and Signaling Pathways
While direct studies on the biological targets of 1-Methylquinoxalin-2-one are limited, the broader class of quinoxalinone derivatives has demonstrated significant potential in drug development, particularly as antimicrobial and anticancer agents.[14][15]
Anticancer and Antimicrobial Potential
Derivatives of quinoxalin-2(1H)-one have been shown to exhibit cytotoxic effects against various human cancer cell lines.[14] The proposed mechanisms of action for some of these derivatives include the inhibition of key signaling molecules such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical component in angiogenesis.[16] Inhibition of VEGFR-2 can disrupt tumor blood supply, thereby impeding cancer growth. Furthermore, some quinoxalinone derivatives have been implicated in the modulation of the PI3K/Wnt and ERK/AKT signaling pathways, which are crucial for cancer cell proliferation and survival.[17]
Photosensitizing Properties and Reactive Oxygen Species (ROS) Generation
1-Methylquinoxalin-2-one can act as a photosensitizer.[11] Upon irradiation with visible light, it can activate molecular oxygen to generate reactive oxygen species (ROS), specifically singlet oxygen (¹O₂) and superoxide anion radicals (O₂⁻).[11] This property is significant as ROS can induce cellular damage and trigger apoptotic pathways in cancer cells.
Caption: Potential signaling pathways affected by quinoxalinone derivatives.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of 1-Methylquinoxalin-2-one derivatives is outlined below.
Caption: General workflow for synthesis and purification.
Conclusion
1-Methylquinoxalin-2-one is a versatile heterocyclic compound with a foundation of well-characterized, albeit sometimes predicted, basic properties. Its reactivity at the C3 position allows for the synthesis of a wide array of derivatives with significant potential in drug discovery, particularly in the development of anticancer and antimicrobial agents. The photosensitizing nature of 1-Methylquinoxalin-2-one opens avenues for its application in photodynamic therapy. Further research into the specific biological targets and signaling pathways directly modulated by 1-Methylquinoxalin-2-one is warranted to fully elucidate its therapeutic potential. The experimental protocols and data summarized in this guide provide a valuable resource for researchers and professionals working with this important chemical entity.
References
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- 10. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
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- 15. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 16. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
